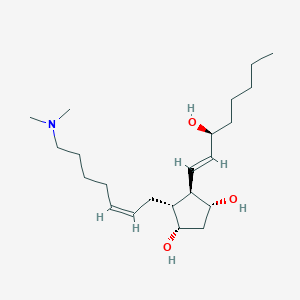

N-Dimetilaminoprostaglandina F2alfa

Descripción general

Descripción

La prostaglandina F2.alfa. dimetilamina es un derivado de la prostaglandina F2.alfa., una prostaglandina natural que participa en varios procesos fisiológicos. Las prostaglandinas son compuestos lipídicos derivados de ácidos grasos y tienen efectos similares a las hormonas. La prostaglandina F2.alfa. es conocida por su papel en la biología reproductiva, particularmente en la inducción del trabajo de parto y el control del flujo sanguíneo en los órganos reproductivos .

Aplicaciones Científicas De Investigación

La prostaglandina F2.alfa. dimetilamina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar análogos de prostaglandinas.

Biología: Se investiga su papel en las vías de señalización celular y sus efectos sobre la proliferación y diferenciación celular.

Medicina: Se explora su potencial aplicación terapéutica en la salud reproductiva, las enfermedades cardiovasculares y los trastornos relacionados con la inflamación.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como estándar de referencia en química analítica

Mecanismo De Acción

La prostaglandina F2.alfa. dimetilamina ejerce sus efectos uniéndose al receptor de prostaglandina F2.alfa., un receptor acoplado a proteína G. Esta unión activa las vías de señalización intracelular, lo que lleva a diversas respuestas fisiológicas. Se sabe que el compuesto promueve la contracción del músculo liso, regula el flujo sanguíneo e influye en los procesos inflamatorios. Los objetivos moleculares y las vías implicadas incluyen la activación de la fosfolipasa C, la liberación de calcio intracelular y la activación de la proteína quinasa C .

Compuestos similares:

Prostaglandina F2.alfa. (Dinoprost): El compuesto madre, conocido por su papel en la inducción del trabajo de parto y el control del flujo sanguíneo en los órganos reproductivos.

Prostaglandina E2 (Dinoprostone): Otra prostaglandina con efectos fisiológicos similares pero con diferentes objetivos de receptores y vías de señalización.

Prostaglandina D2: Implicada en respuestas alérgicas e inflamación, con distintas interacciones con los receptores

Singularidad: La prostaglandina F2.alfa. dimetilamina es única debido a su específica modificación estructural, que aumenta su estabilidad y selectividad del receptor. Esto la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas, particularmente en áreas donde se requiere una diana precisa del receptor .

Análisis Bioquímico

Biochemical Properties

N-Dimethylaminoprostaglandin F2alpha, like other prostaglandins, possesses a unique molecular structure that underlies its diverse physiological functions . It interacts with various enzymes, proteins, and other biomolecules, influencing the molecule’s overall size, shape, and biological activities . The presence and position of double bonds within its hydrocarbon chains impact the molecule’s stability and reactivity .

Cellular Effects

N-Dimethylaminoprostaglandin F2alpha has been shown to influence various types of cells and cellular processes . It plays a key role in hepatic glucose metabolism, where it promotes the expression of gluconeogenic enzymes in hepatocytes in a FOXO1-dependent manner . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Dimethylaminoprostaglandin F2alpha involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor, stimulating both luteolytic activity and the release of oxytocin . This leads to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of N-Dimethylaminoprostaglandin F2alpha change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Dimethylaminoprostaglandin F2alpha vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Dimethylaminoprostaglandin F2alpha is involved in the prostanoid metabolic pathway . This pathway begins with the activation of arachidonic acid by the enzyme phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la prostaglandina F2.alfa. dimetilamina normalmente implica la modificación del compuesto madre, la prostaglandina F2.alfa. El proceso incluye la introducción de un grupo dimetilamina en la estructura de la prostaglandina. Esto se puede lograr mediante una serie de reacciones químicas, incluyendo la esterificación, la reducción y la aminación. Las condiciones de reacción a menudo requieren catalizadores específicos y entornos controlados para asegurar que se obtenga el producto deseado .

Métodos de producción industrial: La producción industrial de prostaglandina F2.alfa. dimetilamina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir el uso de biorreactores y sistemas de flujo continuo para mantener tasas de producción constantes. Las medidas de control de calidad son esenciales para garantizar que el compuesto cumpla con los estándares requeridos para la investigación y las aplicaciones médicas .

Análisis De Reacciones Químicas

Tipos de reacciones: La prostaglandina F2.alfa. dimetilamina se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores a temperaturas controladas.

Sustitución: Halógenos, agentes alquilantes y otros reactivos en condiciones específicas de pH y temperatura.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar lugar a diversos derivados funcionalizados de la prostaglandina F2.alfa. dimetilamina .

Comparación Con Compuestos Similares

Prostaglandin F2.alpha. (Dinoprost): The parent compound, known for its role in inducing labor and controlling blood flow in reproductive organs.

Prostaglandin E2 (Dinoprostone): Another prostaglandin with similar physiological effects but different receptor targets and signaling pathways.

Prostaglandin D2: Involved in allergic responses and inflammation, with distinct receptor interactions

Uniqueness: Prostaglandin F2.alpha. dimethyl amine is unique due to its specific structural modification, which enhances its stability and receptor selectivity. This makes it a valuable compound for research and potential therapeutic applications, particularly in areas where precise receptor targeting is required .

Actividad Biológica

N-Dimethylaminoprostaglandin F2alpha (DMA-PGF2α) is a synthetic analogue of prostaglandin F2alpha (PGF2α), which plays significant roles in various biological processes, particularly in reproductive physiology and vascular responses. This article delves into the biological activity of DMA-PGF2α, highlighting its mechanisms, effects on cellular proliferation, and implications in clinical applications.

Overview of Prostaglandins

Prostaglandins are bioactive lipids derived from arachidonic acid, acting as local hormones with diverse physiological functions. PGF2α is known for its roles in inducing labor, regulating menstrual cycles, and mediating inflammatory responses. The introduction of dimethylamine groups in DMA-PGF2α modifies its biological activity, enhancing its potency and selectivity in various applications.

DMA-PGF2α primarily exerts its effects through the activation of the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor that mediates multiple signaling pathways. Upon binding to the FP receptor, DMA-PGF2α stimulates intracellular signaling cascades that lead to various biological responses:

- Cell Proliferation : DMA-PGF2α has been shown to enhance the proliferation of certain cell types, including endometrial adenocarcinoma cells. Research indicates that treatment with DMA-PGF2α activates the epidermal growth factor receptor (EGFR) and triggers the mitogen-activated protein kinase (MAPK) signaling pathway, promoting cell growth and survival .

- Vascular Responses : The compound also exhibits selective antagonism against PGF2α-mediated vascular responses. Studies demonstrate that DMA substitution can modulate vasocontractile properties, influencing blood vessel dynamics and potentially offering therapeutic benefits in conditions characterized by abnormal vascular responses .

Biological Activities

The following table summarizes key biological activities associated with N-Dimethylaminoprostaglandin F2alpha:

Case Studies

- Endometrial Adenocarcinoma : A study investigated the effects of DMA-PGF2α on human endometrial adenocarcinoma explants. Results indicated that treatment led to increased cell proliferation and activation of MAPK signaling pathways, suggesting a role for DMA-PGF2α in promoting tumor growth .

- Vascular Function : Another research highlighted how DMA-PGF2α selectively antagonizes PGF2α-mediated vascular responses. This property may provide insights into developing treatments for conditions like hypertension or other vascular dysfunctions .

- Labor Induction : Clinical observations have noted that prostaglandins including DMA-PGF2α can effectively induce labor in obstetric settings by enhancing uterine contractility through modulation of local hormone levels .

Propiedades

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-PIOKUXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147930 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67508-09-2 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67508-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dimethylaminoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.